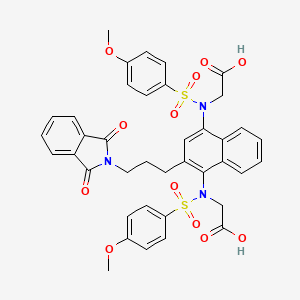
Keap1-Nrf2-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Keap1-Nrf2-IN-15 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the study of oxidative stress and its related diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. By inhibiting the Keap1-Nrf2 interaction, this compound allows Nrf2 to translocate into the nucleus and activate the expression of antioxidant and cytoprotective genes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-15 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary substituents. Common reagents used in the synthesis include bromine, potassium carbonate, and various organic solvents. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques, such as automated parallel synthesis and continuous flow chemistry. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Keap1-Nrf2-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve optimal results .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent inhibitors of the Keap1-Nrf2 interaction .
Applications De Recherche Scientifique
Keap1-Nrf2-IN-15 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of oxidative stress and the role of Nrf2 in cellular defense.
Biology: Researchers use this compound to investigate the regulation of antioxidant genes and the cellular response to oxidative damage.
Medicine: this compound is explored as a potential therapeutic agent for diseases related to oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory conditions.
Mécanisme D'action
Keap1-Nrf2-IN-15 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent degradation. When this compound is present, it disrupts this interaction, allowing Nrf2 to accumulate and translocate into the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the promoter regions of target genes, leading to the activation of genes involved in antioxidant defense and cytoprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to Keap1-Nrf2-IN-15 in their ability to modulate the Keap1-Nrf2 pathway. These include:
Bardoxolone methyl: A synthetic triterpenoid that activates Nrf2 by modifying cysteine residues on Keap1.
Sulforaphane: A naturally occurring isothiocyanate found in cruciferous vegetables that activates Nrf2 by modifying Keap1.
Dimethyl fumarate: An ester of fumaric acid that activates Nrf2 by modifying Keap1.
Uniqueness
This compound is unique in its specific inhibition of the Keap1-Nrf2 protein-protein interaction, which allows for precise modulation of the Nrf2 pathway. Unlike other compounds that activate Nrf2 through indirect mechanisms, this compound directly targets the interaction between Keap1 and Nrf2, providing a more targeted approach to modulating oxidative stress responses .
Propriétés
Formule moléculaire |
C39H35N3O12S2 |
|---|---|
Poids moléculaire |
801.8 g/mol |
Nom IUPAC |
2-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]-3-[3-(1,3-dioxoisoindol-2-yl)propyl]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C39H35N3O12S2/c1-53-26-13-17-28(18-14-26)55(49,50)41(23-35(43)44)34-22-25(8-7-21-40-38(47)32-11-5-6-12-33(32)39(40)48)37(31-10-4-3-9-30(31)34)42(24-36(45)46)56(51,52)29-19-15-27(54-2)16-20-29/h3-6,9-20,22H,7-8,21,23-24H2,1-2H3,(H,43,44)(H,45,46) |
Clé InChI |
NRGDPQSGSQBMPD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)OC)CCCN5C(=O)C6=CC=CC=C6C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




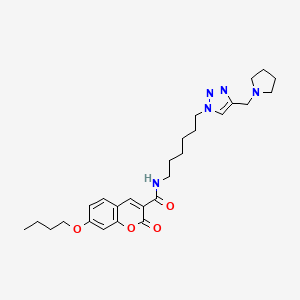

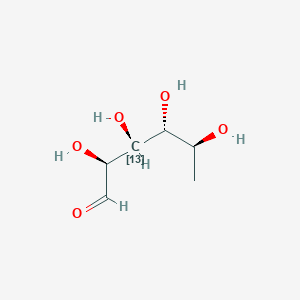
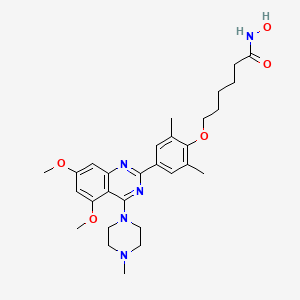


![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)
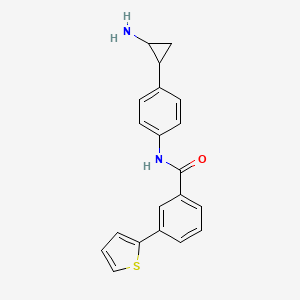
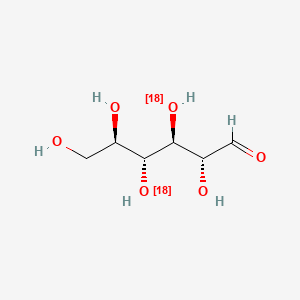
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
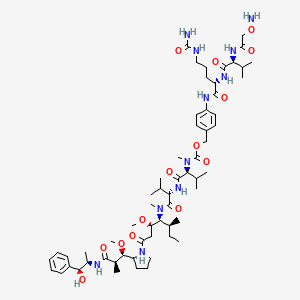
![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
